1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Übersicht

Beschreibung

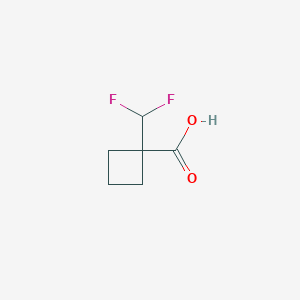

“1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C6H8F2O2 and a molecular weight of 150.13 . It has an InChI code of 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .

Synthesis Analysis

The synthesis of “1-(Difluoromethyl)cyclobutane-1-carboxylic acid” involves several steps. The process begins with the known ethyl 1-(hydroxymethyl)cyclobutane-carboxylate or the product of its Swern oxidation (the corresponding aldehyde). This is followed by fluorination, alkaline ester hydrolysis (for carboxylic acids), and modified Curtius rearrangement (for amines) .Molecular Structure Analysis

The molecular structure of “1-(Difluoromethyl)cyclobutane-1-carboxylic acid” can be represented by the InChI code 1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) .Physical And Chemical Properties Analysis

“1-(Difluoromethyl)cyclobutane-1-carboxylic acid” is a liquid . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Monitoring

Polyfluoroalkyl chemicals, which include substances related to 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, have seen extensive industrial and commercial use. Their degradation into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) poses significant environmental concerns due to their persistence and toxic profiles. Research highlights the critical role of microbial degradation in breaking down these compounds in various environmental matrices, such as soil and water, thus affecting their fate and distribution in the environment (Liu & Avendaño, 2013).

Biocatalyst Inhibition

Carboxylic acids, including derivatives of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, are promising as precursors for various industrial chemicals due to their renewable nature. However, their inhibitory effects on microbes, which are utilized for their production, pose challenges. These compounds can damage microbial cell membranes and decrease internal pH, affecting yield and titer in fermentative processes. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Bioaccumulation and Environmental Toxicity

The bioaccumulation potential of perfluorinated acids, including derivatives from compounds like 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, has been a subject of extensive study. Findings suggest that the bioaccumulation and environmental persistence of these substances, particularly those with shorter fluorinated carbon chains, may not meet traditional regulatory criteria for bioaccumulation, despite their widespread detection in wildlife and potential for ecological impact (Conder et al., 2008).

Advances in Carboxylic Acid Bioisosteres

The carboxylic acid moiety, pivotal in many drugs and chemical precursors, including variations of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid, often faces challenges such as toxicity and limited bioavailability. The development of bioisosteres, which mimic the carboxylic acid functionality but with improved metabolic stability or physicochemical properties, represents a significant area of research. Such advancements are crucial for overcoming obstacles in drug design and enhancing the pharmacological profile of bioactive compounds (Horgan & O’Sullivan, 2021).

Novel Applications in Drug Discovery

Research into cyclobutane-containing compounds, including 1-(Difluoromethyl)cyclobutane-1-carboxylic acid derivatives, has revealed a broad range of biological activities, such as antimicrobial, antibacterial, and antitumor properties. These findings underscore the potential of cyclobutane-containing alkaloids as a rich source of drug leads, emphasizing the importance of synthetic and biosynthetic strategies to explore new therapeutic avenues (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(difluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCQJJICGGMKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)cyclobutane-1-carboxylic acid | |

CAS RN |

1773507-91-7 | |

| Record name | 1-(difluoromethyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B1446550.png)

![8-fluoro-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1446564.png)

![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)

![(2-{2-[2-(2-Aminoethyl)-4,5-dimethoxybenzyl]-4,5-dimethoxyphenyl}ethyl)amine dihydrochloride](/img/structure/B1446567.png)